(1-Hydroxy-cyclohexyl)-acetonitrile

Physicochemical characterization Distillation Process chemistry

(1-Hydroxy-cyclohexyl)-acetonitrile (synonyms: 1-cyanomethylcyclohexanol, 2-(1-hydroxycyclohexyl)acetonitrile) is a tertiary α-hydroxynitrile (cyanohydrin) carrying both a hydroxyl and a nitrile group on the same carbon attached to a cyclohexyl ring. It is classified as a pharmaceutical intermediate and serves as a key starting material or scaffold for the synthesis of venlafaxine-class antidepressants and related cyclohexyl-containing drug candidates.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 14368-55-9
Cat. No. B083733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Hydroxy-cyclohexyl)-acetonitrile
CAS14368-55-9
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC#N)O
InChIInChI=1S/C8H13NO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-6H2
InChIKeyOWGBXJWMRAFGGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Hydroxy-cyclohexyl)-acetonitrile (CAS 14368-55-9): A Bifunctional α-Hydroxynitrile Building Block for Pharmaceutical Intermediates – Procurement & Selection Guide


(1-Hydroxy-cyclohexyl)-acetonitrile (synonyms: 1-cyanomethylcyclohexanol, 2-(1-hydroxycyclohexyl)acetonitrile) is a tertiary α-hydroxynitrile (cyanohydrin) carrying both a hydroxyl and a nitrile group on the same carbon attached to a cyclohexyl ring. It is classified as a pharmaceutical intermediate and serves as a key starting material or scaffold for the synthesis of venlafaxine-class antidepressants and related cyclohexyl-containing drug candidates [1]. Its dual functionality enables a broader range of downstream chemical transformations compared to simple cyclohexyl nitriles lacking the α-hydroxy group.

Why Cyclohexaneacetonitrile or Simple Cyanohydrins Cannot Replace (1-Hydroxy-cyclohexyl)-acetonitrile in Pharmaceutical Synthesis


Simple cyclohexylacetonitriles (e.g., cyclohexaneacetonitrile, CAS 4435-14-7) lack the tertiary hydroxyl group and therefore cannot undergo the same downstream transformations—such as O-functionalization, directed reductions, or hydrogen-bond-guided resolutions—that are essential for constructing the 1-hydroxycyclohexyl pharmacophore found in venlafaxine and desvenlafaxine [1]. Cyclohexanone cyanohydrin (CAS 931-97-5), while also an α-hydroxynitrile, positions the nitrile directly on the ring carbon rather than on a methylene spacer, altering both reactivity and steric accessibility in subsequent C–C bond-forming steps . The specific combination of a cyclohexyl ring, a quaternary hydroxyl-bearing carbon, and a –CH₂CN arm makes (1-hydroxy-cyclohexyl)-acetonitrile uniquely suited as a building block for N,N-dimethyl-1-(4-substituted-phenyl)cyclohexanol derivatives, and generic substitution with any in-class analog introduces synthetic divergence and impurity profiles that are not directly transferable.

Quantitative Differentiation Evidence: (1-Hydroxy-cyclohexyl)-acetonitrile vs. Closest Structural Analogs


Boiling Point and Density Elevation vs. Cyclohexaneacetonitrile: Implications for Purification and Handling

The presence of the hydroxyl group in (1-hydroxy-cyclohexyl)-acetonitrile substantially raises the boiling point, density, and flash point relative to the non-hydroxylated analog cyclohexaneacetonitrile (CAS 4435-14-7). These differences directly affect distillation cut points, solvent-extraction behaviour, and storage classification [1].

Physicochemical characterization Distillation Process chemistry

Synthetic Yield Benchmarking: Iodoacetonitrile Route Outperforms Direct Cyclohexanone Condensation

Two principal synthetic routes to (1-hydroxy-cyclohexyl)-acetonitrile have been reported: (A) reaction of cyclohexanone with iodoacetonitrile, and (B) direct condensation of cyclohexanone with acetonitrile in the presence of sodium amide. Route A delivers a substantially higher isolated yield, providing a clear basis for route selection in procurement-scale synthesis [1].

Synthetic methodology Yield optimization Route scouting

Enhanced Polarity and Hydrogen-Bond Donor Capacity vs. Non-Hydroxylated Cyclohexyl Nitriles

The hydroxyl group of (1-hydroxy-cyclohexyl)-acetonitrile contributes both a hydrogen-bond donor and an additional acceptor, increasing topological polar surface area (TPSA) and reducing LogP relative to cyclohexaneacetonitrile. These differences are relevant when the compound is used as a fragment or intermediate for drug-like molecules where lipophilicity and H-bonding influence permeability and solubility [1].

Lipophilicity Hydrogen bonding ADME prediction

Downstream Transformation Versatility: α-Hydroxynitrile Reactivity Enables Three Divergent Pathways Absent in Simple Nitriles

As an α-hydroxynitrile, (1-hydroxy-cyclohexyl)-acetonitrile can undergo three chemically distinct transformations that are not accessible to simple cyclohexyl nitriles: (i) hydrolysis of the nitrile to an α-hydroxycarboxylic acid, (ii) reduction to a β-amino alcohol, and (iii) dehydration to an α,β-unsaturated nitrile [1]. Each pathway provides a different pharmacophore class (α-hydroxy acid, 1,2-amino alcohol, or vinyl nitrile), multiplying the scaffold value of a single starting material.

Synthetic versatility Functional group interconversion Scaffold diversification

Patent-Backed Role as a Venlafaxine/Desvenlafaxine Intermediate: Validated Industrial Demand

Multiple patent families explicitly cite (1-hydroxy-cyclohexyl)-acetonitrile and its 4-methoxyphenyl derivative as the critical condensation partner with cyclohexanone in the synthesis of venlafaxine (Effexor®) and its metabolites O-desmethylvenlafaxine and N,O-didesmethylvenlafaxine [1][2]. The compound's 1-hydroxycyclohexyl motif is retained in the final API, making it a non-disappearing building block with traceability requirements that simpler cyclohexyl nitriles cannot satisfy.

Pharmaceutical intermediate Venlafaxine synthesis Supply-chain relevance

Chiral Center Enables Stereoselective Synthesis Using Hydroxynitrile Lyases

The quaternary carbon bearing both –OH and –CH₂CN groups constitutes a prochiral center. Enzymatic cyanohydrin formation using hydroxynitrile lyases (HNLs) from Prunus amygdalus or Hevea brasiliensis can deliver enantiomerically enriched cyclohexyl cyanohydrins, a capability that is structurally impossible for non-hydroxylated cyclohexyl nitriles and distinct from cyclohexanone cyanohydrin which lacks the methylene spacer [1]. Patent US 6,465,222 specifically claims stereoselective preparation of substituted cyclohexylcyanohydrins using oxynitrilases, confirming industrial feasibility [2].

Asymmetric synthesis Enzymatic catalysis Chiral building block

Validated Application Scenarios for (1-Hydroxy-cyclohexyl)-acetonitrile Based on Quantitative Differentiation Evidence


Venlafaxine and Desvenlafaxine Intermediate Manufacturing

The compound serves as the direct precursor to 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, the penultimate intermediate in venlafaxine hydrochloride synthesis. Its 1-hydroxycyclohexyl motif is retained in the final API, making it a GMP-relevant starting material with established impurity profiling requirements [1]. Procurement specifications should reference EP 0112669 or US 4535186 for structural identity confirmation.

Medicinal Chemistry Scaffold Diversification via α-Hydroxynitrile Reactivity

The three divergent transformation pathways (hydrolysis to α-hydroxy acid, reduction to β-amino alcohol, dehydration to α,β-unsaturated nitrile) enable rapid generation of structurally diverse compound libraries from a single building block. This is particularly valuable in hit-to-lead programs targeting CNS or metabolic disorders where the cyclohexyl-hydroxyl pharmacophore is privileged [2].

Asymmetric Synthesis of Chiral 1-Hydroxycyclohexyl Derivatives

When stereochemical purity is required, the compound can be prepared in enantioenriched form using hydroxynitrile lyase catalysis, as demonstrated in the patent literature. The resulting chiral building block can be carried forward to enantiopure drug candidates without additional resolution steps, reducing overall step count and improving atom economy [3].

Process Chemistry Route Selection and Quality Control

The significant differences in boiling point (+57 °C), density (+0.15 g/cm³), and LogP (–0.88) relative to cyclohexaneacetonitrile necessitate compound-specific analytical methods (GC column selection, HPLC mobile phase optimization, extraction solvent choice) and storage/handling protocols. Suppliers offering material with a certificate of analysis (CoA) reporting these specific parameters provide greater assurance of identity and purity for regulated environments .

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